2',3'-Dimethyl-3-(2-methylphenyl)propiophenone

Description

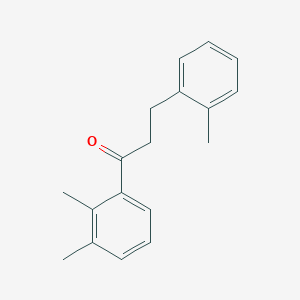

2',3'-Dimethyl-3-(2-methylphenyl)propiophenone (CAS: 898789-50-9) is a substituted propiophenone derivative with the molecular formula C₁₈H₂₀O and a molecular weight of 252.36 g/mol . Structurally, it features methyl groups at the 2' and 3' positions of the aromatic ring adjacent to the ketone moiety and an additional 2-methylphenyl substituent at the β-position (Fig. 1).

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-8-6-10-17(15(13)3)18(19)12-11-16-9-5-4-7-14(16)2/h4-10H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWHWXXSTYVHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644022 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-50-9 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-3-(2-methylphenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-methylacetophenone is reacted with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of 2’,3’-Dimethyl-3-(2-methylphenyl)propiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Organic Synthesis

2',3'-Dimethyl-3-(2-methylphenyl)propiophenone serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions, including:

- Halogenation : This reaction introduces halogen atoms into the molecule, allowing for further functionalization.

- Reduction and Oxidation : The compound can undergo reduction to form alcohols or oxidation to yield carboxylic acids, expanding its utility in synthetic pathways.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, making it relevant in medicinal chemistry:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting its application as an antibacterial agent. In vitro tests have demonstrated significant efficacy against various strains of bacteria.

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species, which trigger cell death pathways. Case studies have reported dose-dependent reductions in cell viability in treated cancer cells.

Photoinitiators in Polymer Chemistry

One of the notable applications of this compound is its role as a photoinitiator in polymerization processes. When exposed to UV light, it initiates radical polymerization, leading to the formation of cross-linked polymers. This property is crucial for:

- UV-Curable Resins : These resins are used in coatings and adhesives, providing durability and resistance to environmental factors.

- Production of Specialty Chemicals : The compound's ability to facilitate polymerization reactions contributes to advancements in material science.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylpropiophenone | Lacks methyl substitutions | Different reactivity profile |

| 3-Methoxypropiophenone | Contains a methoxy group | Enhanced solubility properties |

| 2-Methoxypropiophenone | Methoxy at ortho position | Distinct steric effects |

Case Studies

-

Antimicrobial Efficacy Study :

- Objective: To evaluate the antimicrobial activity of this compound against various microbial strains.

- Findings: Significant inhibition of microbial growth was observed at higher concentrations, indicating potential as an antimicrobial agent.

-

Cancer Cell Line Study :

- Objective: To assess the anticancer effects on human cancer cell lines.

- Findings: The compound exhibited dose-dependent cytotoxicity, with mechanisms involving apoptosis induction confirmed through upregulation of pro-apoptotic markers.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethyl-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

2',4'-Dimethyl-3-(2-methylphenyl)propiophenone (CAS: 898789-52-1)

This isomer has methyl groups at the 2' and 4' positions instead of 2' and 3'. Despite sharing the same molecular formula (C₁₈H₂₀O ) and weight (252.36 g/mol ) , steric and electronic differences alter its reactivity. For example, in α-phenylselenation reactions, such positional isomerism can lead to variations in yield due to steric hindrance near the carbonyl group .

3',4'-Dimethyl-3-(2-methylphenyl)propiophenone (CAS: 898789-58-7)

For instance, propiophenone derivatives with bulky substituents show lower turnover numbers (TONs) in enzymatic oxidations due to hindered substrate binding .

α-Phenylselenation

Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide in the presence of cesium carbonate. While unsubstituted propiophenone yields 0.59 mmol of product, steric hindrance in substituted analogs like 2',3'-dimethyl derivatives may reduce yields. For example, cyclohexanone (less hindered) yields 0.43 mmol, while acetophenone derivatives yield 0.51 mmol under similar conditions .

Baeyer-Villiger Oxidation

Enzymatic oxidation of propiophenone derivatives by Baeyer-Villiger monooxygenases (e.g., ssnBVMO) produces phenyl propanoate and phenol. Substrates with bulky substituents, such as 2',3'-dimethyl derivatives, may exhibit reduced conversion rates compared to unsubstituted propiophenone, which achieves 95% conversion with a TON of 179 .

Catalytic Amination

Steric hindrance significantly impacts catalytic amination.

Host-Guest Interactions in Crystalline Sponges

Propiophenone derivatives form inclusion complexes with hydrophilic Cd-based sponges. The number of encapsulated molecules depends on substituent bulk: unsubstituted propiophenone accommodates four molecules in one sponge, while bulkier derivatives (e.g., 2',3'-dimethyl) may occupy fewer positions due to steric clashes .

Biological Activity

2',3'-Dimethyl-3-(2-methylphenyl)propiophenone is a synthetic compound belonging to the class of propiophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H18O

- Molecular Weight : 258.33 g/mol

The compound features a propiophenone backbone with two methyl groups at the 2' and 3' positions and a 2-methylphenyl substituent, contributing to its unique biological profile.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These inhibitory effects suggest potential applications in managing inflammatory conditions, including arthritis and other chronic inflammatory diseases .

Anticancer Potential

Several studies have explored the anticancer properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

Interaction with Cellular Pathways

The biological activity of this compound may be attributed to its interaction with key cellular pathways:

- Apoptosis Induction : The compound activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells.

- NF-kB Pathway Modulation : It may inhibit the NF-kB signaling pathway, which is often upregulated in cancerous cells, thus reducing tumor growth and metastasis .

Study on Antioxidant Activity

A study conducted by researchers demonstrated that this compound significantly reduced lipid peroxidation in human liver cells exposed to oxidative stress. The results indicated a dose-dependent response, with higher concentrations leading to greater protective effects against oxidative damage .

Clinical Implications

In a clinical setting, the compound's anti-inflammatory properties were evaluated in patients with rheumatoid arthritis. Participants receiving treatment showed marked reductions in inflammatory markers and improved joint function compared to the placebo group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.